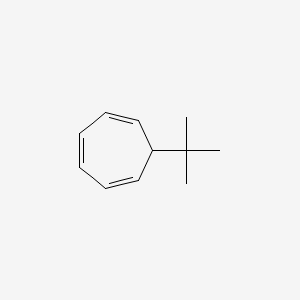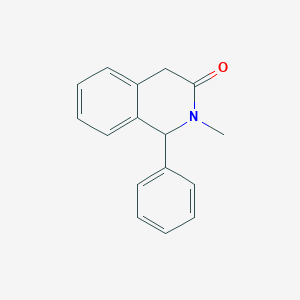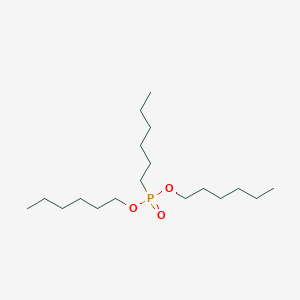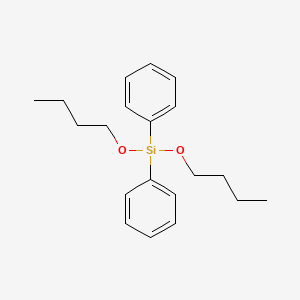
Dibutoxy(diphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutoxy(diphenyl)silane: is an organosilicon compound characterized by the presence of two phenyl groups and two butoxy groups attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dibutoxy(diphenyl)silane typically involves the reaction of diphenylsilane with butanol in the presence of a catalyst. The reaction proceeds through the substitution of hydrogen atoms on the silicon atom with butoxy groups. Common catalysts used in this process include acids or bases that facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise control of temperature and pressure to maintain optimal reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Dibutoxy(diphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong acids or bases are typically used to facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Various substituted silanes depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Dibutoxy(diphenyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions, which are important in the production of silicone polymers .
Biology and Medicine: In biological research, this compound is used in the modification of surfaces to enhance biocompatibility. It is also explored for its potential use in drug delivery systems due to its ability to form stable bonds with various biomolecules .
Industry: The compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the adhesion between different materials makes it valuable in the manufacturing of composite materials .
Mécanisme D'action
The mechanism of action of dibutoxy(diphenyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other elements to form stable complexes. This property is exploited in various applications, including surface modification and catalysis .
Comparaison Avec Des Composés Similaires
Diphenylsilane: Similar structure but lacks the butoxy groups.
Phenylsilane: Contains only one phenyl group and three hydrogen atoms attached to silicon.
Dimethylsilane: Contains two methyl groups instead of phenyl or butoxy groups.
Uniqueness: Dibutoxy(diphenyl)silane is unique due to the presence of both phenyl and butoxy groups, which impart distinct chemical properties. The butoxy groups enhance its solubility in organic solvents, while the phenyl groups provide stability and reactivity in various chemical reactions .
Propriétés
Numéro CAS |
13320-38-2 |
|---|---|
Formule moléculaire |
C20H28O2Si |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
dibutoxy(diphenyl)silane |
InChI |
InChI=1S/C20H28O2Si/c1-3-5-17-21-23(22-18-6-4-2,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3 |
Clé InChI |
OSMIWEAIYFILPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


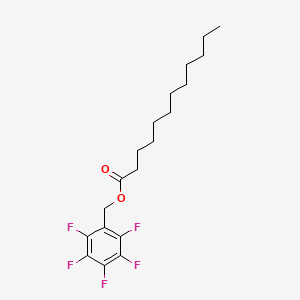
![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)
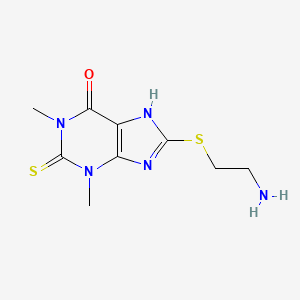


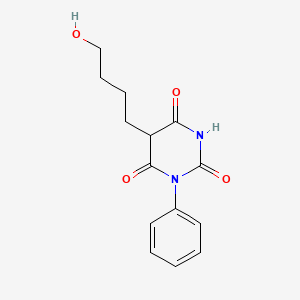
![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B14720159.png)
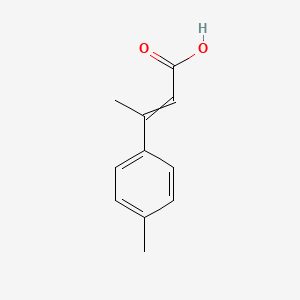
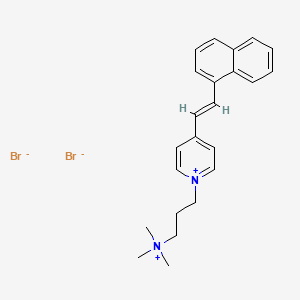
![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
